molecular formula C12H23ClN2O2 B2887981 Tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate;hydrochloride CAS No. 2287282-33-9

Tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate;hydrochloride

Cat. No. B2887981
CAS RN: 2287282-33-9
M. Wt: 262.78
InChI Key: MSCVYYBJKOVYAG-UHFFFAOYSA-N
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Description

Tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate;hydrochloride is a chemical compound with the CAS Number: 2375267-96-0 . It has a molecular weight of 262.78 . The compound is stored at 4 degrees Celsius and is in the form of a powder . The IUPAC name for this compound is tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-12(8-14)4-9(5-12)6-13;/h9H,4-8,13H2,1-3H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 262.78 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-5-4-12(14)6-9(7-12)8-13;/h9H,4-8,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCVYYBJKOVYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137944336

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